![molecular formula C8H3F4NS B2706025 3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate CAS No. 1027513-10-5](/img/structure/B2706025.png)
3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate
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Overview
Description
3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate is an organic compound with the molecular formula C8H3F4NS . It is also known as 1-Fluoro-3-isocyanato-5-(trifluoromethyl)benzene . It is considered a building block in organic chemistry .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate consists of a phenyl ring substituted with a fluoro group at the 3rd position and a trifluoromethyl group at the 5th position . The average mass of the molecule is 205.109 Da and the monoisotopic mass is 205.015076 Da .Scientific Research Applications
1. Electrophilic Reagents for Trifluoromethylthiolation
- Application : Development of new electrophilic trifluoromethylthiolating reagents for drug discovery. These reagents can improve cell-membrane permeability and chemical and metabolic stability of drug molecules.
- Findings : New, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents have been developed, offering broad reactivity and mild reaction conditions. These reagents are effective in transition-metal-catalyzed reactions and organocatalytic asymmetric trifluoromethylthiolation of β-keto esters and oxindoles (Shao, Xu, Lu, & Shen, 2015).
2. Photoredox Systems for Catalytic Fluoromethylation
- Application : Development of new protocols for trifluoromethylation of various skeletons, especially in pharmaceuticals and agrochemicals.
- Findings : Photoredox catalysis emerged as a useful tool for radical reactions through visible-light-induced processes, enabling efficient and selective radical fluoromethylation (Koike & Akita, 2016).
3. Mesomorphic Properties of Fluoro-Isothiocyanated Liquid Crystals
- Application : Investigation of fluoro-substituted alkyl terphenyl isothiocyanates for infrared and visible applications.
- Findings : These compounds exhibit high birefringence and low rotational viscosity, making them suitable for infrared applications, while fluorinated analogues are better suited for visible applications (Das, Pramanik, Das, Szczuciński, & Dabrowski, 2012).
4. Synthesis of Alpha-Trifluoromethylthio Carbonyl Compounds
- Application : Modulating lipophilicity, bioavailability, and metabolic stability in medicinal chemistry.
- Findings : Focus on radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents for synthesizing decorated trifluoromethylthio carbonyl derivatives, with an emphasis on catalytic methodologies and stereoselective methods (Rossi, Puglisi, Raimondi, & Benaglia, 2018).
5. Direct Nucleophilic Trifluoromethylation
- Application : Developing CF3-bearing pharmaceutical and agrochemical structures.
- Findings : A methodology to apply fluoroform for transferring CF3 to various centers, offering an environmentally friendly approach to incorporating trifluoromethyl groups into compounds (Prakash, Jog, Batamack, & Olah, 2012).
Safety and Hazards
3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-fluoro-3-isothiocyanato-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NS/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRZULHQGCMNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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